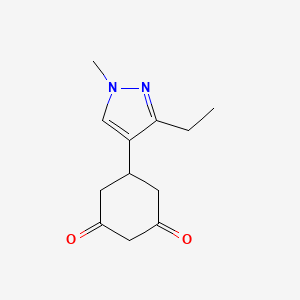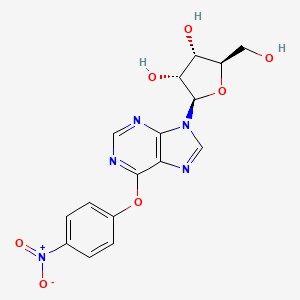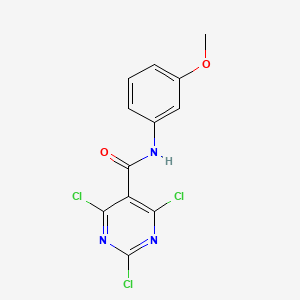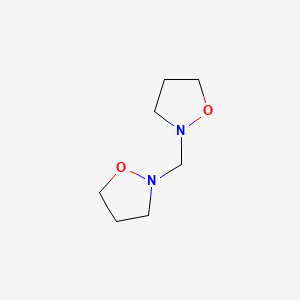![molecular formula C12H10Cl2N2O2 B12914095 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88121-78-2](/img/structure/B12914095.png)
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a methoxy substituent attached to a pyridazinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 2-methylpyridazine, and chlorinating agents.
Chlorination: The 3-chlorophenol undergoes chlorination to introduce the chloro substituent at the desired position.
Methoxylation: The chlorinated phenol is then reacted with a methoxylating agent to introduce the methoxy group.
Cyclization: The intermediate product is subjected to cyclization conditions to form the pyridazinone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar chlorinated phenyl structure.
Dichlorophen: An antimicrobial agent with two chlorinated phenyl groups.
Uniqueness
4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
CAS No. |
88121-78-2 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
4-chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-12(17)11(14)10(6-15-16)18-7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |
InChI Key |
PXHWWGQWZVSFAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)






![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)


![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
